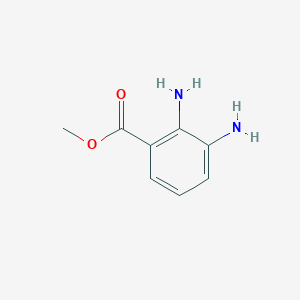

Methyl 2,3-diaminobenzoate

概述

描述

111铟氯化物是一种放射性药物,广泛应用于核医学的诊断和治疗。它包含放射性同位素铟-111,其半衰期约为2.8天,通过电子俘获衰变,发射伽马射线。 这种特性使111铟氯化物在医学影像和治疗方面具有重要价值 .

准备方法

合成路线和反应条件: 111铟氯化物通常通过在回旋加速器中用质子轰击镉靶制备。反应涉及镉-111通过(p,n)反应转化为铟-111。 然后,将生成的铟-111进行化学分离和纯化,以获得111铟氯化物 .

工业生产方法: 111铟氯化物的工业生产涉及使用富集的镉靶和回旋加速器中的质子轰击。 该过程包括使用柱色谱法进行放射化学纯化,以实现高比活性和放射化学纯度 .

化学反应分析

反应类型: 111铟氯化物会发生各种化学反应,包括:

氧化: 铟可以被氧化形成更高的氧化态。

还原: 铟可以被还原成更低的氧化态。

取代: 铟可以与其他配体发生取代反应.

常用试剂和条件:

氧化: 氧气或卤素等试剂可以氧化铟。

还原: 氢气或金属等还原剂可以还原铟。

主要形成的产物:

氧化: 铟的更高氧化态化合物。

还原: 铟的更低氧化态化合物。

取代: 各种具有取代配体的铟配合物.

科学研究应用

Pharmaceutical Applications

Methyl 2,3-diaminobenzoate is primarily recognized as a pharmaceutical intermediate. It plays a crucial role in synthesizing various bioactive compounds.

- Synthesis of Bioactive Molecules :

Case Study: Synthesis of Trityl Candesartan

The synthesis process involves multiple steps:

- Preparation of 2-methyl formate-6-nitro-benzoic acid : This is achieved by reacting 3-nitrophthalic acid with methanol and thionyl chloride under reflux conditions.

- Formation of this compound : The compound is synthesized through the reaction of 2-amino-3-nitro-benzoate with hydrochloric acid and tin(II) chloride under controlled conditions .

Polymer Chemistry

This compound is also used in the development of polyimides and copolyimides, which are important in materials science due to their thermal stability and mechanical properties.

- Synthesis of Soluble Polyimides :

Data Table: Properties of Polyimides Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies (dependent on structure) |

| Solubility | Soluble in NMP |

| Thermal Stability | High |

Organic Synthesis

The compound serves as a building block for various organic syntheses beyond pharmaceuticals. Its reactivity allows it to participate in numerous chemical transformations.

Reactions Involving this compound

- Esterification Reactions : It can undergo esterification to form derivatives that are useful in medicinal chemistry.

- Coupling Reactions : The compound has been employed in coupling reactions to synthesize more complex structures such as substituted benzimidazoles .

Safety Data Summary

| Hazard Type | Description |

|---|---|

| Genotoxicity | Potentially harmful |

| Skin/Eye Irritation | May cause irritation upon contact |

作用机制

(111)Indium chloride acts as a radioactive tracer by labeling monoclonal antibodies or other targeting molecules. When administered, it binds to specific molecular targets, such as cancer cells or sites of infection. The gamma radiation emitted by indium-111 allows for the visualization and localization of these targets using gamma cameras .

相似化合物的比较

Gallium-67 chloride: Another radiopharmaceutical used for imaging and diagnostic purposes.

Technetium-99m: Widely used in nuclear medicine for various imaging applications.

Iodine-123: Used in diagnostic imaging, particularly for thyroid studies.

Uniqueness of (111)Indium Chloride: (111)Indium chloride is unique due to its moderate half-life, which provides sufficient time for imaging studies without excessive radiation exposure. Its gamma emissions are easily detectable, making it highly effective for high-quality imaging. Additionally, its ability to label a wide range of targeting molecules enhances its versatility in medical and scientific applications .

生物活性

Methyl 2,3-diaminobenzoate (MDAB) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- CAS Number : 107582-20-7

- Melting Point : 105-108 °C

MDAB's biological activity is primarily attributed to its ability to interact with various biological targets through its amino groups. These interactions can lead to:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Redox Reactions : MDAB can participate in redox processes, potentially altering the oxidative state of cellular components, which is crucial for cellular signaling pathways.

Antimicrobial Activity

MDAB has been explored for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against a range of bacteria and fungi. For instance:

- Study Findings : A study demonstrated that MDAB showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Several studies have highlighted its efficacy against various cancer cell lines:

- Cell Line Studies : In vitro studies showed that MDAB exhibited cytotoxic effects on human lung cancer cell lines (A549), with IC₅₀ values ranging from 5 to 15 µM .

- Mechanistic Insights : MDAB acts as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. It has been shown to inhibit EGFR and HER2 pathways effectively .

Comparative Analysis with Similar Compounds

To better understand MDAB's unique properties, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| Methyl 2,4-diaminobenzoate | Additional amino group at the 4-position | Higher cytotoxicity in certain cancer lines |

| Methyl 3,4-diaminobenzoate | Different substitution pattern | Stronger antimicrobial activity |

| Methyl 2,3-diamino-6-methylbenzoate | Methyl group at the 6-position | Enhanced reactivity |

Case Studies

- Anticancer Efficacy :

- Mechanistic Studies :

属性

IUPAC Name |

methyl 2,3-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJHLOLVEXWHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341265 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107582-20-7 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。